molecular formula C26H29N5O B13859552 N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide

N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide

Cat. No.: B13859552
M. Wt: 427.5 g/mol
InChI Key: VVBMMIFEQSTLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide typically involves multiple stepsThe final step involves the attachment of the acetamide group through a reaction with acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)chloroacetamide
  • N-(2,6-Dimethylphenyl)-2-chloroacetamide
  • N-(2,6-Dimethylphenyl)acetamide

Uniqueness

N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide is unique due to its specific structural features, such as the pyrrolo[2,3-d]pyrimidine core and the phenylethyl group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C26H29N5O

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide

InChI

InChI=1S/C26H29N5O/c1-17-18(2)31(19(3)21-11-7-5-8-12-21)26-23(17)25(28-16-15-27-20(4)32)29-24(30-26)22-13-9-6-10-14-22/h5-14,19H,15-16H2,1-4H3,(H,27,32)(H,28,29,30)

InChI Key

VVBMMIFEQSTLCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC(=NC(=C12)NCCNC(=O)C)C3=CC=CC=C3)C(C)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.